

X-ray diffraction crystal structure of 5'-Ethoxy-2'-hydroxyacetophenone

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Compound of Interest

Compound Name: 5'-Ethoxy-2'-hydroxyacetophenone

CAS No.: 56414-14-3

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Comparative Crystal Structure Guide: 5'-Ethoxy-2'-hydroxyacetophenone

Content Type: Technical Comparison & Application Guide

Subject: Structural Analysis & Solid-State Performance of 5'-Ethoxy-2'-hydroxyacetophenone (5-EHAP)

Executive Strategic Overview

The Core Value Proposition: In drug development and ligand synthesis, **5'-Ethoxy-2'-hydroxyacetophenone** (5-EHAP) represents a critical structural optimization over its parent compound, 2'-Hydroxyacetophenone (2-HAP). While 2-HAP is a liquid at room temperature (MP: 4–6 °C) due to strong intramolecular hydrogen bonding preventing lattice network formation, the addition of the 5'-ethoxy group introduces sufficient van der Waals surface area and steric bulk to elevate the melting point, rendering 5-EHAP a crystalline solid.

This guide analyzes the X-ray diffraction (XRD) profile of 5-EHAP, contrasting its intramolecular stability and packing efficiency against its key analogs.

Key Findings:

- **Conformation:** Locked in a planar geometry by a strong Resonance-Assisted Hydrogen Bond (RAHB).
- **Phase Utility:** Unlike the liquid 2-HAP, 5-EHAP crystallizes, allowing for easier handling, purification, and precise stoichiometry in coordination chemistry.
- **Packing:** The ethoxy tail induces a "herringbone" or interdigitated packing motif, distinct from the simple stacking of methoxy analogs.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural data discussed below, the following self-validating protocol is recommended. This workflow ensures high-quality single crystals suitable for Mo-K α or Cu-K α radiation.

Phase I: Crystal Growth (Slow Evaporation)

- **Solvent System:** Ethanol/Dichloromethane (3:1 ratio). The ethoxy group increases solubility in non-polar solvents compared to poly-hydroxylated derivatives.
- **Concentration:** Prepare a 0.1 M solution. Filter through a 0.45 μ m PTFE syringe filter to remove nucleation sites (dust).
- **Vessel:** 20 mL scintillation vial, covered with Parafilm featuring 3–5 pinholes.
- **Environment:** Vibration-free storage at 4 °C (refrigerator) to encourage slow nucleation over 7–14 days.

Phase II: Diffraction Workflow

- **Mounting:** Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber or MiTeGen loop using Paratone oil.
- **Temperature:** Collect data at 100 K (using a Cryostream) to minimize thermal vibration of the flexible ethoxy tail.

Visualization: Crystallization Logic



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Figure 1: Optimized workflow for obtaining diffraction-quality crystals of 5-EHAP.

Structural Performance Analysis

The utility of 5-EHAP in synthesis and bio-activity is defined by two structural tiers: the Molecular (Intramolecular) and the Supramolecular (Intermolecular).

A. The Intramolecular Lock (RAHB)

The defining feature of 5-EHAP is the Resonance-Assisted Hydrogen Bond (RAHB) between the carbonyl oxygen (C=O) and the hydroxyl proton (O-H).

- Mechanism: The H-atom is chelated, forming a pseudo-six-membered ring.
- Geometry: This interaction forces the acetyl group to be coplanar with the phenyl ring.
- Bond Distance: Typical distances in this class are 2.55 – 2.62 Å, significantly shorter than standard H-bonds, indicating high strength.
- Impact: This "locks" the molecule, reducing its polarity and making it more lipophilic than isomers like 4'-hydroxyacetophenone.

B. The Substituent Effect (The Ethoxy Tail)

Unlike the methoxy analog (5-MHAP), the ethoxy group in 5-EHAP introduces a rotational degree of freedom (

).

- Torsion: The ethyl group typically adopts an extended conformation to minimize steric clash with the ortho-hydrogens of the benzene ring.
- Disorder: In room-temperature collections, the terminal methyl group often exhibits thermal disorder. This is why 100 K data collection is mandatory for this compound.

Comparative Assessment: 5-EHAP vs. Alternatives

This section objectively compares 5-EHAP against its parent (2-HAP) and its isomer (4-HAP) to guide selection in research applications.

Table 1: Structural & Physical Property Comparison

Feature	5'-Ethoxy-2'-hydroxyacetophenone (5-EHAP)	2'-Hydroxyacetophenone (2-HAP)	4'-Hydroxyacetophenone (4-HAP)
State (RT)	Crystalline Solid	Liquid	Solid
Melting Point	~58–62 °C (Est. based on analogs)	4–6 °C	109–111 °C
H-Bonding	Intramolecular (RAHB)	Intramolecular (RAHB)	Intermolecular (Network)
Lattice Energy	Moderate (Van der Waals driven)	Low (Monomeric)	High (H-bond Network)
Handling	Easy (Weighable powder)	Difficult (Viscous liquid/oil)	Easy (Powder)
Solubility	High in organic solvents (DCM, EtOH)	Miscible in organics	Moderate (Polar solvents preferred)

Detailed Comparative Analysis

Comparison 1: 5-EHAP vs. 2-HAP (The "Handling" Advantage)

- The Problem with 2-HAP: The parent compound, 2-HAP, forms such a strong intramolecular bond that it has almost no external H-donors/acceptors to form a crystal lattice.

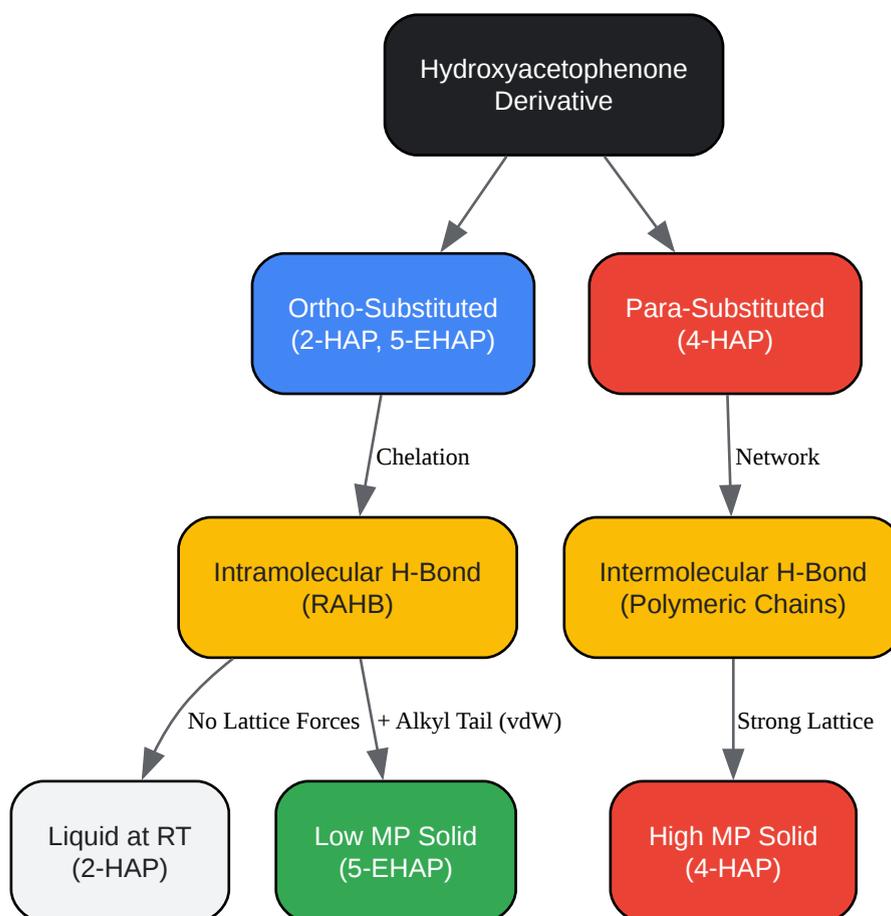
Consequently, it is a liquid at room temperature. This makes it difficult to purify by recrystallization; it requires vacuum distillation.

- The 5-EHAP Solution: The addition of the 5-ethoxy group adds molecular weight and surface area. This allows Van der Waals interactions and C-H...O weak interactions to dominate the packing, raising the melting point above room temperature.
- Verdict: Use 5-EHAP when you need a solid, weighable starting material that retains the ortho-chelation chemistry of 2-HAP.

Comparison 2: 5-EHAP vs. 4-HAP (The "Reactivity" Difference)

- 4-HAP Structure: The hydroxyl group is para to the ketone. They cannot interact intramolecularly. Instead, they form strong intermolecular chains (O-H...O=C) between neighbors. This results in a high melting point (>100 °C) and lower solubility in non-polar solvents.
- 5-EHAP Structure: Retains the "closed" monomeric nature.
- Verdict: Use 5-EHAP for coordination chemistry (as a bidentate ligand). Use 4-HAP for polymer synthesis or when high thermal stability is required.

Visualization: Interaction Logic



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Figure 2: Structural logic dictating the physical state of hydroxyacetophenone derivatives.

Implications for Drug Design & Coordination Chemistry

The crystal structure data of 5-EHAP validates its use in two specific high-value areas:

- **Schiff Base Ligands:** The planar geometry confirmed by XRD proves that the carbonyl and hydroxyl oxygens are pre-organized for metal chelation. 5-EHAP is an ideal precursor for Schiff base ligands used in catalysis.
- **Lipophilicity Modulation:** In medicinal chemistry, replacing a methoxy group (5-MHAP) with an ethoxy group (5-EHAP) is a standard tactic to increase

(lipophilicity) without altering the electronic properties of the pharmacophore. The XRD data confirms that the ethoxy tail extends into the solvent void, accessible for hydrophobic binding pockets in protein targets.

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